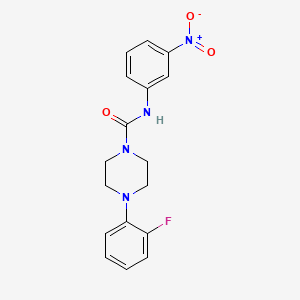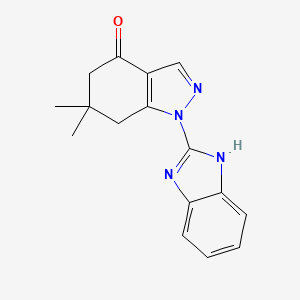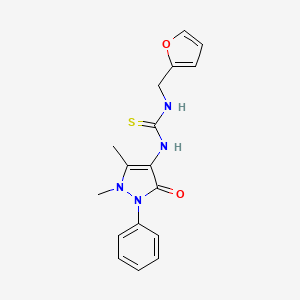
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide, also known as FNPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors. This compound has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound has also been shown to inhibit the activity of PDE4, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 results in increased levels of cAMP, which has anti-inflammatory and analgesic effects. This compound has also been shown to modulate the activity of 5-HT receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has been shown to increase the levels of cAMP, which has anti-inflammatory and analgesic effects. This compound has also been shown to modulate the activity of 5-HT receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using this compound in lab experiments. This compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not known. This compound may also have off-target effects, which could complicate its use in lab experiments.
Orientations Futures
There are several future directions for research on 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide. One area of research is the development of analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the safety and efficacy of this compound in human clinical trials. This compound could also be studied for its potential use in the treatment of other diseases, such as depression and anxiety. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antitumor activities and modulates the activity of various enzymes and receptors. This compound has several advantages for use in lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline and 3-nitrobenzoic acid with piperazinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(2-fluorophenyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and 5-hydroxytryptamine (5-HT) receptors. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and pain.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c18-15-6-1-2-7-16(15)20-8-10-21(11-9-20)17(23)19-13-4-3-5-14(12-13)22(24)25/h1-7,12H,8-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPZDMVRZFQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)


![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)

![2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)

![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)

![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)
